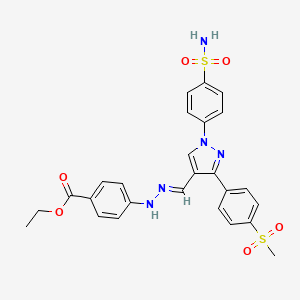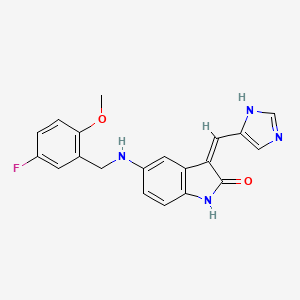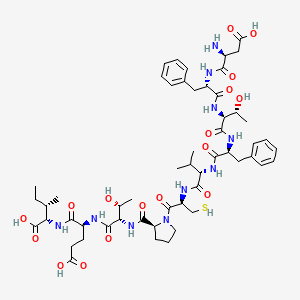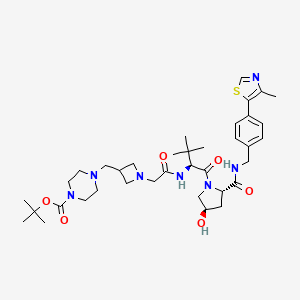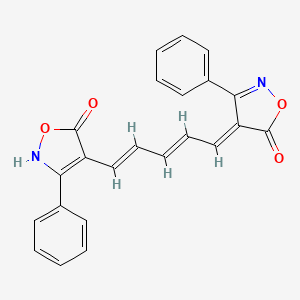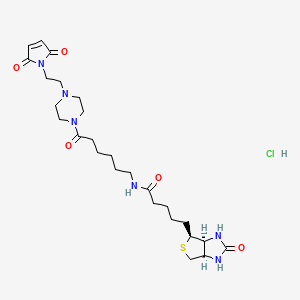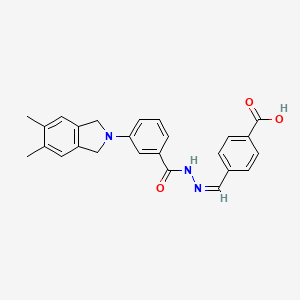
Prl-IN-1
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Prl-IN-1 is a compound known for its potent inhibitory effects on the phosphatase of regenerating liver (PRL) enzymes, particularly PRL1. This compound directly binds to the PRL1 trimer interface, obstructing PRL1 trimerization, and has shown significant anticancer activities .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Prl-IN-1 involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The detailed synthetic route and reaction conditions are proprietary and typically involve organic synthesis techniques such as condensation reactions, cyclization, and purification steps .
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product. This may include the use of large-scale reactors, continuous flow systems, and advanced purification techniques such as chromatography .
Analyse Chemischer Reaktionen
Types of Reactions
Prl-IN-1 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: The compound can be reduced to form different reduced products.
Substitution: This compound can undergo substitution reactions where one functional group is replaced by another
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions typically involve controlled temperatures, specific solvents, and reaction times to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with different functional groups, while reduction may produce simpler, reduced forms of this compound .
Wissenschaftliche Forschungsanwendungen
Prl-IN-1 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study the inhibition of PRL enzymes and their role in various biochemical pathways.
Biology: Helps in understanding the biological functions of PRL enzymes and their involvement in cellular processes.
Medicine: Shows potential as an anticancer agent by inhibiting PRL1 trimerization, which is crucial for cancer cell proliferation.
Industry: Can be used in the development of new therapeutic agents targeting PRL enzymes .
Wirkmechanismus
Prl-IN-1 exerts its effects by directly binding to the PRL1 trimer interface, obstructing PRL1 trimerization. This inhibition disrupts the normal function of PRL1, leading to the suppression of cancer cell proliferation. The molecular targets involved include the PRL1 enzyme and its associated pathways, such as the JAK-STAT signaling pathway .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Salirasib: Another PRL inhibitor that blocks PRL3-induced migration in cancer cells.
Candesartan: A broad-spectrum PRL inhibitor that prevents cancer cell migration.
Uniqueness of Prl-IN-1
This compound is unique in its ability to specifically target the PRL1 trimer interface, making it a potent inhibitor with significant anticancer activities. Unlike other inhibitors, this compound’s specificity for PRL1 trimerization provides a targeted approach to cancer therapy .
Eigenschaften
Molekularformel |
C25H23N3O3 |
|---|---|
Molekulargewicht |
413.5 g/mol |
IUPAC-Name |
4-[(Z)-[[3-(5,6-dimethyl-1,3-dihydroisoindol-2-yl)benzoyl]hydrazinylidene]methyl]benzoic acid |
InChI |
InChI=1S/C25H23N3O3/c1-16-10-21-14-28(15-22(21)11-17(16)2)23-5-3-4-20(12-23)24(29)27-26-13-18-6-8-19(9-7-18)25(30)31/h3-13H,14-15H2,1-2H3,(H,27,29)(H,30,31)/b26-13- |
InChI-Schlüssel |
MCEIGZQHGVMORT-ZMFRSBBQSA-N |
Isomerische SMILES |
CC1=CC2=C(CN(C2)C3=CC=CC(=C3)C(=O)N/N=C\C4=CC=C(C=C4)C(=O)O)C=C1C |
Kanonische SMILES |
CC1=CC2=C(CN(C2)C3=CC=CC(=C3)C(=O)NN=CC4=CC=C(C=C4)C(=O)O)C=C1C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-[4-[[5-[(1R)-cyclohex-2-en-1-yl]sulfanyl-4-pyridin-3-yl-1,2,4-triazol-3-yl]methoxy]-2,5-difluorophenyl]prop-2-ynyl N-(1-methylpiperidin-4-yl)carbamate](/img/structure/B12383285.png)
